N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
Description
N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a cyclobutyl ring and a trifluoromethyl group, makes it an interesting subject for research and development.
Properties
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)11-4-1-3-10(7-11)8-12(21)13(22)20-9-14(19)5-2-6-14/h1,3-4,7,12,21H,2,5-6,8-9,19H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTHRPSBMCNTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(CC2=CC(=CC=C2)C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Ammonia, hydroxylamine, or other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-aminocyclopropyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
- N-[(1-aminocyclopentyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
- N-[(1-aminocyclohexyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
Uniqueness
N-[(1-aminocyclobutyl)methyl]-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
